molecular formula C19H23BO3 B15336454 1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester

1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester

Cat. No.: B15336454
M. Wt: 310.2 g/mol
InChI Key: XSGMNTGKQYDXTM-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Chemical Reactions Analysis

1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions are typically biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester exerts its effects primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective coupling reactions .

Properties

Molecular Formula

C19H23BO3

Molecular Weight

310.2 g/mol

IUPAC Name

2-[1-(6-methoxynaphthalen-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO3/c1-13(20-22-18(2,3)19(4,5)23-20)14-7-8-16-12-17(21-6)10-9-15(16)11-14/h7-12H,1H2,2-6H3

InChI Key

XSGMNTGKQYDXTM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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